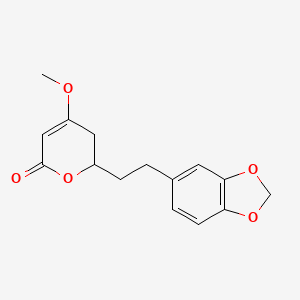

Dihydromethysticin

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[2-(1,3-benzodioxol-5-yl)ethyl]-4-methoxy-2,3-dihydropyran-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O5/c1-17-12-7-11(20-15(16)8-12)4-2-10-3-5-13-14(6-10)19-9-18-13/h3,5-6,8,11H,2,4,7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSIWXFIBHXYNFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)OC(C1)CCC2=CC3=C(C=C2)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3033434 | |

| Record name | Dihydromethysticin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3033434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Dihydromethysticin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030791 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

6581-46-0, 3155-57-5, 19902-91-1 | |

| Record name | Dihydromethysticin, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006581460 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS002638967 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23878 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dihydromethysticin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3033434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIHYDROMETHYSTICIN, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G9X3XK922J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dihydromethysticin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030791 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

117 - 118 °C | |

| Record name | Dihydromethysticin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030791 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

Initial Synthetic Approach and Challenges

- The initial approach involved catalytic hydrogenation of (±)-methysticin to obtain (±)-dihydromethysticin by selectively reducing the 7,8-alkenyl double bond.

- However, this hydrogenation led to undesired hydrogenolytic cleavage products, notably compound 16, which complicated purification and reduced yield.

- In contrast, the hydrogenation of (±)-kavain to (±)-dihydrokavain proceeded efficiently without such side reactions.

Optimized Synthetic Route (Scheme Overview)

To overcome challenges, a revised sequence was developed:

- Wittig Olefination : Piperonal (aromatic aldehyde) reacts with a phosphorous ylide to form an olefinic acetal intermediate (compound 17).

- Catalytic Hydrogenation : The olefinic acetal (17) is hydrogenated to saturated acetal (18).

- Acetal Deprotection : Treatment with 1 N HCl yields the saturated aldehyde (19).

- Dianion Alkylation : Aldehyde (19) undergoes dianion alkylation with ethyl acetoacetate to form aldol product (20).

- Lactonization and Methylation : Potassium carbonate-mediated lactonization followed by methylation using dimethyl sulfate in acetone affords dihydromethysticin (compound 11) with a yield of approximately 64% from aldehyde 19.

This route avoids the problematic hydrogenolysis and improves overall yield and purity.

Synthesis of Analog Compounds for Structure-Activity Relationship Studies

To probe the role of functional groups in DHM's biological activity, several analogs were synthesized:

| Compound | Description | Synthetic Notes |

|---|---|---|

| 11 (±-Dihydromethysticin) | Target compound, racemic mixture | Synthesized via optimized route above |

| 12 (±-Dihydrokavain) | Lacks methylenedioxy group, racemic | Prepared by catalytic hydrogenation of (±)-kavain |

| 13 | Blocks methylene hydroxylation | Synthesized from indane aldehyde via similar route as 11 |

| 14 | Blocks lactone hydrolysis | Synthesized via Wittig reaction to olefin ester 21, followed by Michael addition and Dieckmann condensation |

| 15 | Blocks both methylene hydroxylation and lactone hydrolysis | Synthesized via modified route similar to 14 |

These analogs were critical for understanding how modifications affect DHM's chemopreventive properties.

Reaction Conditions and Analytical Methods

- Reagents and Solvents : Commercially available reagents and anhydrous solvents were used without further purification.

- Catalysts : Palladium on carbon (Pd/C) was used for hydrogenation steps.

- Purification : Flash column chromatography on silica gel was employed.

- Characterization : NMR (1H and 13C), mass spectrometry (ESI-MS), and HPLC confirmed compound identity and purity (>95%).

- Yield : Overall yields ranged from 30% to 64% depending on the step and compound.

Summary Table of Key Synthetic Steps and Yields

| Step | Reaction | Intermediate/Product | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Wittig olefination of piperonal | Olefinic acetal (17) | High (not specified) | Quick column filtration |

| 2 | Catalytic hydrogenation | Saturated acetal (18) | High | Pd/C catalyst |

| 3 | Acetal deprotection | Saturated aldehyde (19) | High | 1 N HCl treatment |

| 4 | Dianion alkylation with ethyl acetoacetate | Aldol product (20) | Moderate | Requires careful temperature control |

| 5 | Lactonization and methylation | Dihydromethysticin (11) | 64% from 19 | K2CO3 and dimethyl sulfate |

Research Findings on Preparation and Biological Activity Correlation

- The methylenedioxy functional group in DHM is essential for its chemopreventive activity, as analogs lacking this group (e.g., dihydrokavain) were inactive.

- The lactone ring tolerates some modifications without loss of activity, as analog 14 retained significant biological efficacy.

- The optimized synthetic route allows for the preparation of DHM and analogs in sufficient quantities for in vivo studies.

- The synthesis avoids heavy metals and harsh conditions, making the process more environmentally friendly and scalable.

Chemical Reactions Analysis

Types of Reactions: Dihydromethysticin undergoes various chemical reactions, including oxidation, reduction, and substitution. It can be oxidized into reactive ortho-quinone intermediates, followed by conjugation with glutathione . Additionally, it is subject to glucuronidation and methylation .

Common Reagents and Conditions: Common reagents used in the reactions of dihydromethysticin include cytochrome P450 enzymes, glutathione, and methylating agents . The reactions typically occur under physiological conditions, such as in the presence of human recombinant P450 enzymes .

Major Products Formed: The major products formed from the reactions of dihydromethysticin include glucuronidated and methylated derivatives . These metabolites are crucial for understanding the compound’s pharmacokinetics and pharmacodynamics.

Scientific Research Applications

Anticancer Properties

Chemopreventive Activity Against Tobacco Carcinogens

Dihydromethysticin has demonstrated significant chemopreventive effects against tobacco-related carcinogens. A study showed that DHM effectively reduced the formation of O6-methylguanine (O6-mG) in lung tissues induced by the tobacco carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) in A/J mice. At a dietary dose of 0.05 mg/g, DHM achieved a 97% reduction in adenoma multiplicity, highlighting its potential as a chemopreventive agent against lung tumorigenesis .

Mechanism of Action

The mechanism by which DHM exerts its anticancer effects involves inhibition of the PI3K/Akt signaling pathway, crucial for cell survival and proliferation. Research indicated that DHM induces apoptosis in various cancer cell lines, including osteosarcoma (MG-63 cells), leading to increased apoptotic cell percentages from 6.63% in untreated controls to 93.9% at higher concentrations .

Neuroprotective Effects

Dihydromethysticin has been noted for its neuroprotective properties, particularly in models of cerebral ischemia. Studies indicate that DHM can protect against neuronal damage caused by ischemic events, suggesting its potential use in neurodegenerative diseases .

Analgesic Properties

DHM exhibits analgesic effects, as evidenced by its performance in the tail immersion test in animal models. This suggests potential applications in pain management therapies .

Antimicrobial Activity

Research shows that dihydromethysticin possesses antimicrobial properties against various fungal species, including Fusarium, Trichoderma, and Colletotrichum. This broad-spectrum antifungal activity indicates potential applications in treating fungal infections .

Data Table: Summary of Dihydromethysticin Applications

Mechanism of Action

Dihydromethysticin exerts its effects primarily through modulation of the GABA A receptor and inhibition of monoamine oxidase B . As a positive allosteric modulator of the GABA A receptor, it enhances the receptor’s response to the neurotransmitter GABA, leading to increased inhibitory neurotransmission . The inhibition of monoamine oxidase B results in increased levels of monoamines, such as dopamine and serotonin, contributing to its anxiolytic and antidepressant effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Kavalactones

Structural and Functional Differences

The pharmacological activity of DHM is closely tied to its methylenedioxy group and saturated lactone ring. Below is a comparative analysis with other kavalactones:

Mechanistic Divergences

- Chemoprevention: DHM and methysticin are the only kavalactones shown to inhibit NNK-induced lung carcinogenesis. Their methylenedioxy group is critical for scavenging reactive intermediates of NNK, whereas DHK and kavain lack this functionality .

- CYP Enzyme Induction: CYP1A1: DHM and methysticin activate the aryl hydrocarbon receptor (AhR), upregulating CYP1A1, which may influence detoxification of carcinogens or drug interactions . CYP3A23: DHM and desmethoxyyangonin induce CYP3A23 via a pregnane X receptor (PXR)-independent mechanism, requiring 7-fold lower concentrations than other kavalactones .

Synergistic vs. Isolated Effects

For example:

- A mix of six kavalactones induced CYP3A23 at non-inducible individual concentrations, but exclusion of DHM or desmethoxyyangonin abolished this effect .

Research Findings and Clinical Implications

Anticancer Activity

- Leukemia : DHM (100 µM) reduced HL-60 cell viability by >90% after 48 hours, associated with JAK-STAT pathway inhibition .

- Osteosarcoma : DHM induced G0/G1 cell cycle arrest and mitochondrial depolarization in MG-63 cells, reducing PI3K/Akt phosphorylation by 50–70% .

Drug Interaction Risks

However, its PXR-independent mechanism may reduce risks compared to PXR agonists like rifampicin .

Biological Activity

Dihydromethysticin (DHM) is a prominent kavalactone derived from the Kava plant (Piper methysticum). It has gained attention for its diverse biological activities, particularly in the context of cancer therapy, neuroprotection, and metabolic regulation. This article explores the biological activity of DHM, highlighting its mechanisms of action, effects on various cell types, and potential therapeutic applications.

DHM exhibits multiple mechanisms of action that contribute to its biological effects:

- CYP450 Enzyme Modulation : DHM has been shown to induce cytochrome P450 1A1 (CYP1A1) via the aryl hydrocarbon receptor (AhR) pathway. This induction suggests a role in drug metabolism and potential interactions with chemical carcinogenesis .

- Inhibition of Cancer Cell Proliferation : Research indicates that DHM inhibits proliferation, migration, and invasion of various cancer cell lines, particularly colorectal cancer (CRC) cells. The inhibition occurs through the modulation of the NLRC3/PI3K signaling pathway, leading to increased apoptosis and cell cycle arrest .

- Antioxidant Properties : DHM possesses antioxidant capabilities that may protect cells from oxidative stress, further contributing to its potential as a therapeutic agent .

In Vitro Studies

A series of in vitro studies have demonstrated the efficacy of DHM against various cancer types:

- Colorectal Cancer : In human colon cancer cell lines, DHM significantly inhibited cell proliferation and induced apoptosis. The compound also altered cell cycle dynamics and reduced angiogenesis in vivo .

- Lung Cancer : Studies have indicated that DHM may serve as a chemopreventive agent against lung cancer by reducing DNA adducts formed by tobacco carcinogens .

In Vivo Studies

In vivo experiments have further validated the anticancer properties of DHM:

- Tumor Growth Inhibition : In animal models, DHM administration resulted in significant tumor growth inhibition and alterations in angiogenesis markers .

- Hepatic CYP1A1 Induction : Animal studies demonstrated that Kava extract and its components, including DHM, markedly enhanced CYP1A1 expression in liver tissues, indicating potential implications for drug metabolism .

Data Table: Summary of Biological Activities of Dihydromethysticin

Case Study 1: Colorectal Cancer

In a controlled study examining the effects of DHM on human colon cancer cell lines, researchers found that treatment with DHM led to:

- A 50% reduction in cell proliferation rates.

- Promotion of apoptosis through upregulation of pro-apoptotic proteins.

- Significant inhibition of migration and invasion capabilities.

These findings suggest that DHM could be developed into a therapeutic agent for CRC management.

Case Study 2: Lung Cancer Chemoprevention

In an animal model study assessing the chemopreventive effects of DHM against lung cancer induced by tobacco carcinogens:

- Mice treated with DHM showed a 70% reduction in NNK-induced DNA adducts compared to controls.

- Histological analysis revealed less tumor formation and reduced inflammatory markers.

This study underscores the potential role of DHM in lung cancer prevention strategies.

Q & A

Q. How is dihydromethysticin structurally characterized, and what analytical methods are recommended for its identification?

Dihydromethysticin (C₁₅H₁₆O₅, molecular weight 276.28) is structurally distinguished by its 5,6-dihydro-4-methoxy-6-(3,4-methylenedioxyphenethyl)-2H-pyran-2-one backbone. Key characterization methods include:

- Nuclear Magnetic Resonance (NMR) : For resolving hydrogen and carbon environments.

- High-Performance Liquid Chromatography (HPLC) : To quantify purity (>98% in commercial standards) and separate isomers .

- Mass Spectrometry (MS) : For molecular ion confirmation (m/z 276.2845) and fragmentation patterns .

Q. What in vitro assays are commonly used to evaluate dihydromethysticin’s cytotoxic effects on cancer cells?

Standard assays include:

- MTT Assay : Measures mitochondrial activity to assess cell viability. In HL-60 leukemia cells, 48-hour exposure to 100 µM dihydromethysticin reduced viability to <20% .

- Clonogenic Assay : Evaluates long-term proliferation inhibition. At 75 µM, colony formation in HL-60 cells decreased by 80% compared to controls .

- Flow Cytometry : Quantifies apoptosis and cell cycle arrest (e.g., G2/M-phase arrest at 52.3% with 100 µM treatment) .

Advanced Research Questions

Q. What molecular mechanisms underlie dihydromethysticin-induced cell cycle arrest in leukemia cells?

Dihydromethysticin triggers G2/M-phase arrest by:

- Cyclin Modulation : Dose-dependent downregulation of cyclin B1, D1, and E (Western blot confirmed 50% reduction at 50 µM) .

- ROS-Mediated Stress : Increased intracellular ROS (2.5-fold at 100 µM) disrupts mitochondrial membrane potential (MMP), releasing cytochrome c and activating caspases .

- Experimental Design : Combine flow cytometry (cell cycle analysis) with ROS probes (e.g., DHE) and MMP dyes (e.g., TMRM) for mechanistic validation .

Q. How does dihydromethysticin modulate the JAK/STAT signaling pathway in cancer cells?

Dihydromethysticin suppresses phosphorylation of JAK-2, STAT-1, and STAT-2 (Western blot shows 60% reduction at 100 µM), inhibiting pro-survival signaling. Key steps:

Q. What methodological approaches resolve contradictions in dihydromethysticin’s reported bioactivities across studies?

Discrepancies (e.g., IC₅₀ variations) arise from:

- Cell Line Variability : Test multiple lines (e.g., HL-60, MG-63 osteosarcoma) .

- Assay Optimization : Standardize exposure times (24 vs. 48 hours) and solvent controls (DMSO ≤0.1%) .

- Data Reprodubility : Use triplicate experiments and statistical rigor (ANOVA with post-hoc tests, p<0.05) .

Methodological Notes

- ROS/MMP Analysis : Use TMRM (200 µM) for MMP and dihydroethidium (DHE) for ROS, with HBSS washes to minimize background noise .

- Synergy Studies : Pair dihydromethysticin with standard chemotherapeutics (e.g., doxorubicin) and analyze via Chou-Talalay combination index .

- Non-Cancer Applications : Assess anti-glycation activity via AGEs inhibition assays (IC₅₀ ~43.5 µM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.